Cyclobutyl(1H-pyrazol-4-yl)methanol
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Overview
Description
Cyclobutyl(1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C8H12N2O It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cyclobutyl derivatives with pyrazole compounds. One common method is the reaction of cyclobutyl bromide with 4-hydroxypyrazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclobutyl(1H-pyrazol-4-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclobutyl(1H-pyrazol-4-yl)aldehyde or cyclobutyl(1H-pyrazol-4-yl)ketone.
Reduction: Cyclobutyl(1H-pyrazol-4-yl)methane.
Substitution: Cyclobutyl(1H-pyrazol-4-yl)chloride or cyclobutyl(1H-pyrazol-4-yl)amine.
Scientific Research Applications
Cyclobutyl(1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclobutyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Cyclobutyl(1H-pyrazol-4-yl)methanol can be compared with other similar compounds such as:
- Cyclobutyl(1H-pyrazol-3-yl)methanol
- Cyclobutyl(1H-pyrazol-5-yl)methanol
- Cyclopropyl(1H-pyrazol-4-yl)methanol
These compounds share structural similarities but differ in the position of the substituents on the pyrazole ring or the size of the cycloalkyl group. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
cyclobutyl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c11-8(6-2-1-3-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10) |
InChI Key |
TWTADLJBGAAAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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